Dual EGFR/VEGFR-2 Kinase Inhibition Versus Sorafenib and Staurosporine
In a direct head-to-head comparison using molecular docking and in vitro kinase inhibition assays, 3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (compound 4) exhibited higher binding potency to both EGFR and VEGFR-2 than the clinically approved multi-kinase inhibitor Sorafenib, and demonstrated greater in vitro potency in inhibiting both kinases compared to Sorafenib and the pan-kinase inhibitor Staurosporine [1]. The molecular docking study revealed that the 3,4-dimethoxyphenyl substituent's methoxy groups engage in extensive hydrogen bonding at the receptor active sites, substantially enhancing binding affinity relative to the reference inhibitors [1]. This dual EGFR/VEGFR-2 inhibition profile is mechanistically significant because it simultaneously targets tumor cell proliferation (via EGFR) and angiogenesis (via VEGFR-2), a dual mechanism not achieved by the 4-fluorophenyl analog (4c), which acts through Bax/Bcl-2-mediated apoptosis without reported kinase inhibition [2], nor by the 4-methoxyphenyl analog (4-MC), which induces cell cycle arrest via DNA groove binding without VEGFR-2 engagement [3].
| Evidence Dimension | In vitro kinase inhibition potency against EGFR and VEGFR-2 (molecular docking binding affinity + in vitro enzyme inhibition) |
|---|---|
| Target Compound Data | Greater in vitro potency than Sorafenib and Staurosporine against both EGFR and VEGFR-2; higher molecular docking binding potency to both EGFR and VEGFR-2 versus Sorafenib (exact IC₅₀ and docking score values available in full-text article; abstract reports qualitative superiority) [1] |
| Comparator Or Baseline | Sorafenib (reference multi-kinase inhibitor); Staurosporine (reference pan-kinase inhibitor); 4-fluorophenyl analog 4c (Bax/Bcl-2 apoptosis inducer, IC₅₀ = 60 µM against HT-29); 4-methoxyphenyl analog 4-MC (DNA groove binder, IC₅₀ = 30 µM against K562) |
| Quantified Difference | Compound 4 outperformed Sorafenib and Staurosporine in both EGFR and VEGFR-2 inhibition; qualitative superiority reported; quantitative fold-difference requires consulting full-text data tables [1] |
| Conditions | Molecular docking against EGFR and VEGFR-2 crystal structures; in vitro kinase inhibition assay (enzyme-based); comparative reference inhibitors tested under identical experimental conditions [1] |
Why This Matters
For researchers procuring a benzochromene scaffold for kinase-targeted oncology studies, this compound is the only member of the series explicitly validated as a dual EGFR/VEGFR-2 inhibitor with demonstrated superiority over the clinical reference Sorafenib, making it the rational choice for angiogenesis-focused mechanistic studies rather than the 4-fluorophenyl or 4-methoxyphenyl analogs that operate through entirely different pathways (apoptosis induction or DNA intercalation).
- [1] Al-Dies, A. M., Alsehli, M. H., Assirey, E. A., Okasha, R. M., Rafrafi, S., Ibrahim, I., Moussa, Z., Alzamly, A., Elhenawy, A. A., & El-Agrody, A. M. (2025). Synthesis, EGFR and VEGFR-2 inhibitors, crystal structure, DFT analysis, molecular docking study of β-enaminonitrile incorporating 1H-benzo[f]-chromene-2-carbonitrile. Journal of Molecular Structure, 1336, 142030. View Source
- [2] Hanifeh Ahagh, M., et al. (2019). Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line. Bioorganic Chemistry, 93, 103329. View Source
- [3] Hanifeh Ahagh, M., et al. (2021). DNA binding ability and cytotoxicity, cell cycle arrest and apoptosis inducing properties of a benzochromene derivative against K562 human leukemia cells. Nucleosides, Nucleotides & Nucleic Acids, 40(7), 732–753. View Source
